molecular formula C21H37N9O8S2 B010249 Argipressin (5-8), (2-1')-disulfide cys(6)- CAS No. 101531-76-4

Argipressin (5-8), (2-1')-disulfide cys(6)-

Cat. No. B010249
M. Wt: 607.7 g/mol
InChI Key: QQTCSJQVIICNRD-XKNMMBQYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Argipressin (5-8), (2-1')-disulfide cys(6)-, also known as Arginine Vasopressin (AVP), is a peptide hormone that is synthesized in the hypothalamus and released from the posterior pituitary gland. AVP plays a crucial role in regulating water balance, blood pressure, and electrolyte homeostasis in the body. It is involved in various physiological processes, including vasoconstriction, renal water reabsorption, and social behavior.

Mechanism Of Action

AVP exerts its effects on target cells by binding to specific G protein-coupled receptors, including V1a, V1b, and V2 receptors. The V1a receptor is primarily involved in vasoconstriction and platelet aggregation, while the V2 receptor is responsible for renal water reabsorption. The V1b receptor is predominantly expressed in the pituitary gland and is involved in the regulation of adrenocorticotropic hormone (ACTH) secretion.

Biochemical And Physiological Effects

AVP regulates water balance by increasing water reabsorption in the kidneys, which leads to increased urine concentration and decreased urine volume. It also increases blood pressure by inducing vasoconstriction. AVP has been shown to modulate social behavior by regulating the release of neurotransmitters, including dopamine and oxytocin. Additionally, AVP has been implicated in the regulation of stress response and the immune system.

Advantages And Limitations For Lab Experiments

AVP is a widely used experimental tool in various research areas due to its diverse physiological effects. However, one major limitation of AVP is its short half-life, which requires frequent administration in experiments. Additionally, the effects of AVP can vary depending on the dose and route of administration, which can complicate experimental design.

Future Directions

Future research on AVP is likely to focus on the development of novel therapeutic agents targeting AVP receptors for the treatment of various disorders. Additionally, further studies on the molecular mechanisms underlying the effects of AVP on social behavior and stress response may lead to the development of new treatments for psychiatric disorders. Furthermore, the role of AVP in the regulation of immune function and inflammation is an area of increasing interest, and further research may provide insights into the pathophysiology of inflammatory disorders.

Synthesis Methods

The synthesis of AVP involves the cleavage of a larger precursor molecule, prepro-vasopressin, into smaller fragments. The prepro-vasopressin is initially synthesized in the hypothalamus and transported to the posterior pituitary gland, where it undergoes post-translational modifications to form AVP. The synthesis of AVP involves the removal of the signal peptide and the formation of disulfide bonds between cysteine residues.

Scientific Research Applications

AVP has been extensively studied in various research areas, including neuroscience, endocrinology, and cardiovascular physiology. AVP is involved in the regulation of social behavior, including pair bonding, aggression, and maternal behavior. It has also been implicated in the pathophysiology of various disorders, including hypertension, diabetes insipidus, and congestive heart failure.

properties

CAS RN

101531-76-4

Product Name

Argipressin (5-8), (2-1')-disulfide cys(6)-

Molecular Formula

C21H37N9O8S2

Molecular Weight

607.7 g/mol

IUPAC Name

(2R)-2-[[(2S)-1-[(2R)-3-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)-3-sulfanylpentanoic acid

InChI

InChI=1S/C21H37N9O8S2/c22-9(6-14(24)31)16(32)28-11(8-40-7-10(23)19(35)36)18(34)30-5-1-2-12(30)17(33)29-15(20(37)38)13(39)3-4-27-21(25)26/h9-13,15,39H,1-8,22-23H2,(H2,24,31)(H,28,32)(H,29,33)(H,35,36)(H,37,38)(H4,25,26,27)/t9-,10-,11-,12-,13?,15-/m0/s1

InChI Key

QQTCSJQVIICNRD-XKNMMBQYSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CSC[C@@H](C(=O)O)N)NC(=O)[C@H](CC(=O)N)N)C(=O)N[C@@H](C(CCN=C(N)N)S)C(=O)O

SMILES

C1CC(N(C1)C(=O)C(CSCC(C(=O)O)N)NC(=O)C(CC(=O)N)N)C(=O)NC(C(CCN=C(N)N)S)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CSCC(C(=O)O)N)NC(=O)C(CC(=O)N)N)C(=O)NC(C(CCN=C(N)N)S)C(=O)O

synonyms

(2-1')-disulfide 6-Cys-argipressin (5-8)
arginine vasopressin (5-8), (2-1')-disulfide Cys(6)-
argipressin (5-8), (2-1')-disulfide Cys(6)-
argipressin (5-8), (2-1')-disulfide cysteine(6)-
Cyt(6)-AVP(5-8)

Origin of Product

United States

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